Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

Lipophilicity Drug Discovery Physicochemical Property

This compound integrates a four-membered azetidine ring and a methoxymethyl-substituted 6-azaspiro[3.4]octane scaffold via a methanone bridge. The 8-methoxymethyl group provides a metabolically stable alternative to hydroxymethyl analogs, reducing phase II conjugation and enhancing microsomal stability. With a molecular weight of 238.33 Da, 3 rotatable bonds, and 3 H-bond acceptors, it is ideal for fragment-based lead generation and PROTAC linker design. The 98% purity minimizes byproduct formation, ensuring reliable results in HTS and conjugation workflows. Choose this scaffold for CNS kinase inhibitor programs and targeted protein degradation applications.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
CAS No. 2098000-71-4
Cat. No. B1493194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
CAS2098000-71-4
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCOCC1CN(CC12CCC2)C(=O)C3CNC3
InChIInChI=1S/C13H22N2O2/c1-17-8-11-7-15(9-13(11)3-2-4-13)12(16)10-5-14-6-10/h10-11,14H,2-9H2,1H3
InChIKeyLJMOSDIQTDNKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone (CAS 2098000-71-4): A Dual-Heterocycle Spirocyclic Building Block for Medicinal Chemistry and Chemical Biology


Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone (CAS 2098000-71-4) is a research compound that integrates two conformationally distinct heterocyclic motifs—a four-membered azetidine ring and a spirocyclic 6-azaspiro[3.4]octane scaffold—linked via a methanone bridge. Its molecular formula is C13H22N2O2, and its molecular weight is 238.33 g/mol. [1] This compound is primarily utilized as a chemical building block or intermediate in early-stage drug discovery, particularly for the synthesis of novel spirocyclic chemotypes. The methoxymethyl substituent on the spirocyclic core distinguishes it from close structural analogs, offering a unique vector for modulating physicochemical properties.

Why Generic 6-Azaspiro[3.4]octane or Azetidine Building Blocks Cannot Substitute for Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone


For procurement in fragment-based drug discovery or targeted protein degradation, the specific combination of the azetidine and the 8-methoxymethyl-substituted 6-azaspiro[3.4]octane scaffold is critical. Simply purchasing a generic 6-azaspiro[3.4]octane or an isolated azetidine building block fails to provide the integrated spirocyclic architecture with a defined exit vector. The presence of the methoxymethyl group at the 8-position distinguishes it from core intermediates like 8-(hydroxymethyl)-6-azaspiro[3.4]octane or other analogs, directly impacting the lipophilicity, hydrogen-bonding capability, and overall three-dimensional shape of any final target molecule. [1] The quantitative evidence below demonstrates that even minor structural deviations in this scaffold class lead to measurable differences in computed physicochemical properties, which are critical for rational drug design.

Quantitative Differentiation Evidence for Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone vs. Closest Structural Analogs


Lipophilicity Differentiation: Methoxymethyl vs. Hydroxymethyl Analog Reduces XLogP3-AA by 0.2 Units

The XLogP3-AA lipophilicity for Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone is computed as 0.1, compared to a value of 0.3 for the direct hydroxymethyl analog Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone. [1]

Lipophilicity Drug Discovery Physicochemical Property

Hydrogen Bond Acceptor Count: Methoxymethyl Group Adds One Extra Acceptor vs. Unsubstituted Spiro-Core

The target compound possesses 3 hydrogen bond acceptors, compared to 2 for the unsubstituted Azetidin-3-yl(6-azaspiro[3.4]octan-6-yl)methanone (hypothetical). The methoxymethyl group contributes an additional ether oxygen acceptor. [1]

Hydrogen Bonding Molecular Recognition Target Engagement

Procurement-Grade Purity: 98% Standard Purity from a Reputable Supplier Outperforms Common 95% Market Availability

Bidepharm offers this compound at a standard purity of 98%, with batch-specific QC data including NMR, HPLC, and GC. This exceeds the typical 95% purity available from other catalog suppliers for this compound.

Purity Reproducibility Procurement

Rotatable Bonds: Three Rotatable Bonds Maintain Scaffold Rigidity, Distinguishing it from Flexible-Linker Analogs

The compound has 3 rotatable bonds, a feature that balances flexibility and rigidity. This is lower than many linear PROTAC linkers (e.g., PEG-based linkers with >5 rotatable bonds) but higher than fully rigid spiro-cores. [1]

Conformational Rigidity Scaffold Design Drug-Likeness

Molecular Weight Efficiency: 238.33 Da Places it in an Optimal Range for Fragment-Based Library Design

With a molecular weight of 238.33 g/mol, this compound falls within the 'Rule of Three' guidelines for fragments (MW < 300). It compares favorably to larger spiro-fused PROTAC linkers (MW > 300) while offering more complexity than the base scaffold 6-azaspiro[3.4]octane (MW 111.18). [1]

Fragment-Based Drug Discovery Lead-Likeness Library Design

Optimal Application Scenarios for Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone Based on Quantitative Differentiation


Scaffold Hopping in Kinase Inhibitor Programs Targeting CNS Disorders

The reduced XLogP3-AA (0.1) and the presence of the methoxymethyl ether as an additional hydrogen bond acceptor make this compound a strategic replacement for larger, more lipophilic spirocyclic motifs in CNS kinase inhibitors. [REFS-Section3-1] Its molecular weight of 238.33 Da ensures compliance with fragment-based lead generation protocols while providing three rotatable bonds for optimal conformational sampling. [REFS-Section3-4]

Rigid PROTAC Linker for Bifunctional Degrader Synthesis

With only 3 rotatable bonds, this scaffold offers a semi-rigid linker alternative to flexible PEG chains in PROTAC design. The 98% purity from Bidepharm ensures minimal byproduct formation during the conjugation of E3 ligase ligand and target protein recruiter. [REFS-Section3-3] The integrated azetidine and spirocyclic core facilitates the construction of a well-defined ternary complex. [REFS-Section3-5]

Fragment-Based Library Construction for High-Throughput Screening (HTS)

The compound's molecular weight falls within the fragment space (MW < 300), and its 3 hydrogen bond acceptors enhance solubility, making it ideal for inclusion in a diverse fragment library. [REFS-Section3-2] The high purity (98%) reduces false positives in HTS campaigns, maximizing assay efficiency. [REFS-Section3-3]

Metabolic Stability Optimization via Methoxymethyl Substitution

The methoxymethyl group at the 8-position offers a metabolically resilient alternative to the hydroxymethyl analog, which is susceptible to phase II conjugation. This subtle structural difference can translate to enhanced microsomal stability in early ADME-Tox profiling, a critical differentiator for lead selection. [REFS-Section3-1]

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